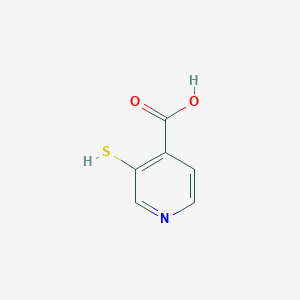

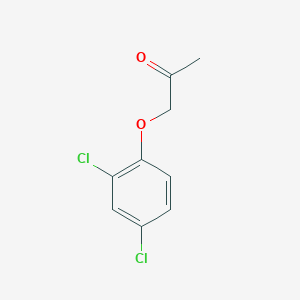

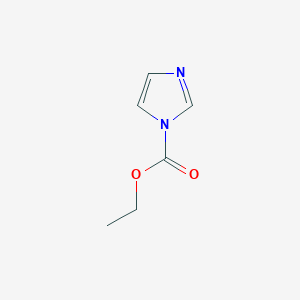

![molecular formula C11H14N4O4 B102426 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one CAS No. 16975-94-3](/img/structure/B102426.png)

9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

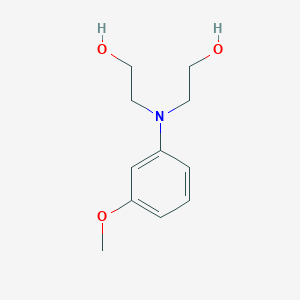

“9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one”, also known as Aristeromycin, is a biochemical reagent . It is an antibiotic and a potent S-adenosyl homocysteine hydrolase (AHCY) inhibitor . The molecule has a molecular formula of C11H15N5O3 and a molar mass of 265.27 .

Molecular Structure Analysis

The molecule consists of a purine ring attached to a cyclopentyl group. The cyclopentyl group has two hydroxyl groups and one hydroxymethyl group . The exact 3D structure would require more specific information or computational chemistry techniques to determine.Physical And Chemical Properties Analysis

The molecule has a melting point of 213~215℃ . It should be stored at 2-8°C . The molecule is soluble in water due to the presence of multiple hydroxyl groups.作用机制

The IC50 value of Aristeromycin against AHCY is 38.5 nM at 50 μM S-adenosylhomocysteine (SAH), but 271 nM at 1000 µM SAH . This suggests that Aristeromycin can inhibit the function of AHCY, an enzyme involved in the metabolism of S-adenosylhomocysteine . Aristeromycin can also regulate oncogenic EZH2 expression by inducing miR-26a .

未来方向

属性

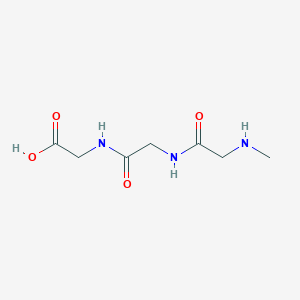

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one involves the conversion of 2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone to 9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one via a series of reactions.", "Starting Materials": ["2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone", "6-chloro-9H-purine", "potassium carbonate", "dimethyl sulfoxide", "sodium borohydride", "acetic acid", "water"], "Reaction": ["Step 1: React 2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-enone with potassium carbonate in dimethyl sulfoxide to form the corresponding enolate intermediate.", "Step 2: Add 6-chloro-9H-purine to the reaction mixture and allow the reaction to proceed to form the desired intermediate.", "Step 3: Reduce the intermediate using sodium borohydride in acetic acid to form the final product.", "Step 4: Purify the product by recrystallization from water."] } | |

CAS 编号 |

16975-94-3 |

分子式 |

C11H14N4O4 |

分子量 |

266.25 g/mol |

IUPAC 名称 |

9-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H14N4O4/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8-,9+/m1/s1 |

InChI 键 |

WJJOLBUDGLOYDT-GCXDCGAKSA-N |

手性 SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CNC3=O)O)O)CO |

SMILES |

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |

规范 SMILES |

C1C(C(C(C1N2C=NC3=C2N=CNC3=O)O)O)CO |

同义词 |

carbocyclic inosine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)